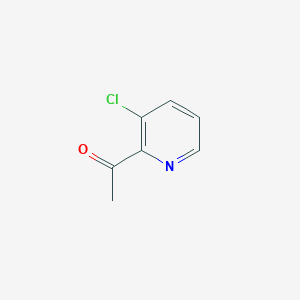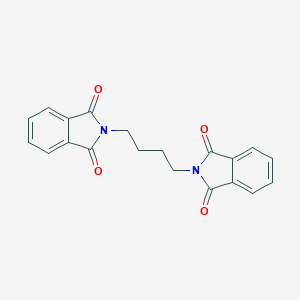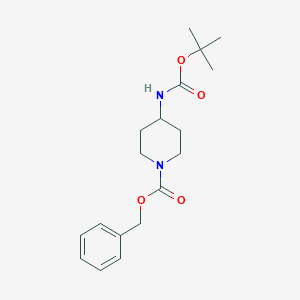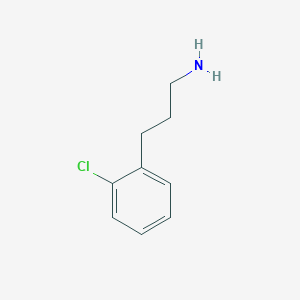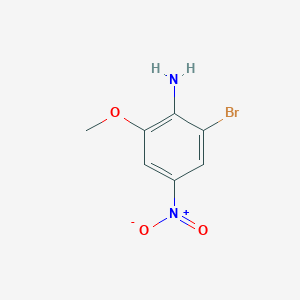
Erigeside C
描述
Erigeside C is a phenolic compound that can be isolated from the plant Erigeron breviscapus, which belongs to the Asteraceae family . This compound is known for its various biological activities and potential therapeutic applications. It is a natural product with a molecular formula of C15H20O10 and a molecular weight of 360.31 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Erigeside C is primarily obtained through natural extraction from Erigeron breviscapus. The extraction process involves the use of solvents to isolate the compound from the plant material. The crude extract is then subjected to various chromatographic techniques to purify this compound .
Industrial Production Methods: Currently, there are no widely established industrial production methods for this compound. The compound is mainly produced in research laboratories through the extraction and purification process mentioned above .
化学反应分析
Types of Reactions: Erigeside C, being a phenolic compound, can undergo several types of chemical reactions, including:
Oxidation: Phenolic compounds are prone to oxidation, leading to the formation of quinones and other oxidation products.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
Erigeside C has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of phenolic compounds.
作用机制
The mechanism of action of Erigeside C involves its interaction with various molecular targets and pathways. As a phenolic compound, it can act as an antioxidant, scavenging free radicals and reducing oxidative stress. Additionally, it may interact with cellular signaling pathways involved in inflammation and bone growth .
相似化合物的比较
Erigeside II: Another phenolic glucoside isolated from Erigeron breviscapus with similar biological activities.
Pipercroside A and B: Phenolic glucosides isolated from Piper crocatum with comparable antioxidant and anti-inflammatory properties.
Uniqueness: Erigeside C is unique due to its specific molecular structure and the particular biological activities it exhibits. While similar compounds may share some properties, this compound’s combination of bone growth-promoting and anti-inflammatory effects sets it apart .
属性
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 4-hydroxy-3,5-dimethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O10/c1-22-7-3-6(4-8(23-2)10(7)17)14(21)25-15-13(20)12(19)11(18)9(5-16)24-15/h3-4,9,11-13,15-20H,5H2,1-2H3/t9-,11-,12+,13-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYLTHWUJCCASO-APACUCGBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is erigeside C and where is it found?
A1: this compound is a phenolic glycoside, a type of natural compound often found in plants. It has been isolated from various plant species, including Bauhinia glauca subsp. pernervosa [], Magnolia officinalis [], Iodes cirrhosa [], Acanthus ilicifolius [], Lindera obtusiloba [], Periploca calophylla [], Alchornea trewioides [], Euphorbia lunulata [], Capparis tenera [], and Illicium simonsii [].
Q2: What is the molecular formula and weight of this compound?
A2: While the provided research excerpts do not explicitly state the molecular formula and weight of this compound, they do mention that spectroscopic methods, including mass spectrometry, were used to characterize the compound. These techniques are crucial for determining such information.
Q3: Are there any studies on the potential toxicity of this compound?
A3: The provided research excerpts do not provide information on the toxicology of this compound. Further investigation into its safety profile would be necessary.
Q4: What analytical methods are commonly used to identify and quantify this compound?
A5: The research excerpts highlight the use of various chromatographic techniques, including column chromatography (silica gel, ODS, MCI, Sephadex LH-20), semi-preparative HPLC, and reversed-phase HPLC, for the isolation and purification of this compound [, , , , , ]. Additionally, spectroscopic methods such as 1H NMR, 13C NMR, 2D NMR, HR-ESI-MS, and physicochemical property analyses are employed for structural elucidation and confirmation [, , , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dioxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B172440.png)

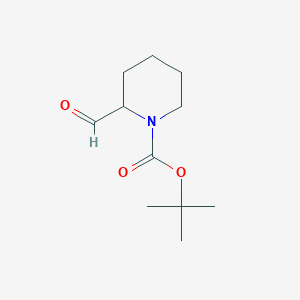
![[(2R,3R,4S,5R,6R)-4,5-Bis(phenylmethoxy)-6-(phenylmethoxymethyl)-2-(2,2,2-trichloroethanimidoyl)oxyoxan-3-yl] acetate](/img/structure/B172445.png)
![4'-(Methylsulfonyl)-[1,1'-biphenyl]-4-ol](/img/structure/B172446.png)
